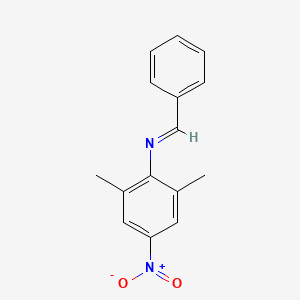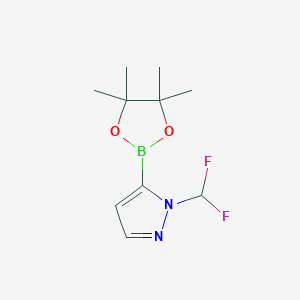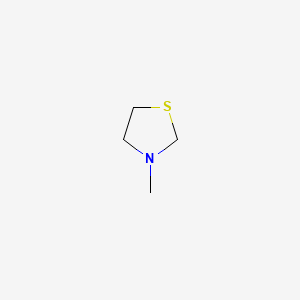
Thiazolidine, 3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolidine, 3-methyl- is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of sulfur and nitrogen in the ring structure enhances its pharmacological properties, making it a valuable scaffold in drug design and synthesis .
準備方法
Synthetic Routes and Reaction Conditions: Thiazolidine, 3-methyl- can be synthesized through the condensation reaction between 1,2-aminothiols and aldehydes. This reaction is typically carried out under physiological conditions without the need for a catalyst, making it an efficient and biocompatible method . Another approach involves the use of multicomponent reactions, click chemistry, and green chemistry techniques to improve selectivity, purity, and yield .
Industrial Production Methods: Industrial production of thiazolidine, 3-methyl- often employs solvent-free, high-yielding, one-pot synthesis methods. These methods utilize catalysts such as ionic liquids to achieve high yields and purity .
化学反応の分析
Types of Reactions: Thiazolidine, 3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiazolidine derivatives into their corresponding thiols.
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazolidine derivatives .
科学的研究の応用
Thiazolidine, 3-methyl- has a wide range of scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
作用機序
The mechanism of action of thiazolidine, 3-methyl- involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the specific biological target. For example, thiazolidine derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and to modulate inflammatory pathways .
類似化合物との比較
Thiazolidinone: A derivative of thiazolidine with a carbonyl group, known for its wide range of pharmacological properties.
Thiazolidine-2,4-dione: Another thiazolidine derivative with significant therapeutic potential, particularly in the treatment of diabetes.
Uniqueness: Thiazolidine, 3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in medicinal chemistry make it a valuable compound for research and development .
特性
CAS番号 |
52288-89-8 |
|---|---|
分子式 |
C4H9NS |
分子量 |
103.19 g/mol |
IUPAC名 |
3-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C4H9NS/c1-5-2-3-6-4-5/h2-4H2,1H3 |
InChIキー |
DGYVIUKQSWPZCL-UHFFFAOYSA-N |
正規SMILES |
CN1CCSC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13938843.png)
![4-tert-butoxycarbonyl-2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester](/img/structure/B13938845.png)
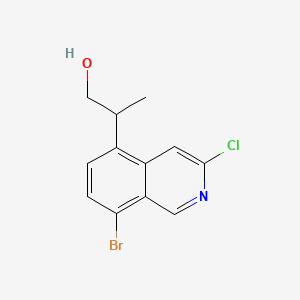
![2-[(3-bromophenyl)thio]Benzenemethanol](/img/structure/B13938867.png)
![3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13938875.png)
![Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13938876.png)

![(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13938905.png)


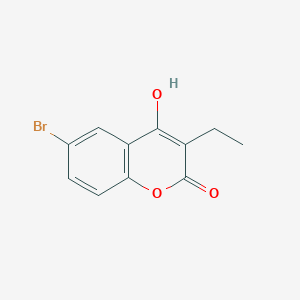
![4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B13938944.png)
